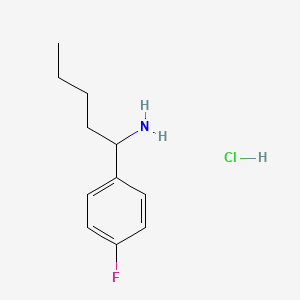

1-(4-Fluorophenyl)pentan-1-amine hydrochloride

CAS No.: 3823-27-6

Cat. No.: VC3093480

Molecular Formula: C11H17ClFN

Molecular Weight: 217.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3823-27-6 |

|---|---|

| Molecular Formula | C11H17ClFN |

| Molecular Weight | 217.71 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)pentan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H16FN.ClH/c1-2-3-4-11(13)9-5-7-10(12)8-6-9;/h5-8,11H,2-4,13H2,1H3;1H |

| Standard InChI Key | BFKOTTQYGUGVDY-UHFFFAOYSA-N |

| SMILES | CCCCC(C1=CC=C(C=C1)F)N.Cl |

| Canonical SMILES | CCCCC(C1=CC=C(C=C1)F)N.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

1-(4-Fluorophenyl)pentan-1-amine hydrochloride consists of a 4-fluorophenyl group attached to a pentane chain with an amine group at position 1, forming a salt with hydrochloric acid. This structural arrangement is represented by the molecular formula C₁₁H₁₇ClFN and has a molecular weight of 217.71 g/mol . The compound features a chiral center at the carbon connecting the amine group to both the phenyl ring and the butyl chain, potentially existing as enantiomers unless specifically synthesized in a stereoselective manner.

Spectroscopic Characteristics

The structural features of 1-(4-Fluorophenyl)pentan-1-amine hydrochloride can be identified and characterized using various spectroscopic techniques. The compound can be represented by the following identifiers:

| Property | Value |

|---|---|

| SMILES Notation | CCCCC(C1=CC=C(C=C1)F)N.Cl |

| InChI | InChI=1S/C11H16FN.ClH/c1-2-3-4-11(13)9-5-7-10(12)8-6-9;/h5-8,11H,2-4,13H2,1H3;1H |

| InChIKey | BFKOTTQYGUGVDY-UHFFFAOYSA-N |

| Molecular Formula | C₁₁H₁₇ClFN |

| Molecular Weight | 217.71 g/mol |

These identifiers provide standardized ways to represent the compound's structure in chemical databases and literature .

Synthesis Methods

Alternative Synthesis Strategies

Alternative strategies might include the direct nucleophilic substitution of a suitable 4-fluorophenyl derivative with a pentylamine precursor. The Suzuki-Miyaura coupling reaction, which has been used in the synthesis of other fluorinated compounds such as 1-fluoro-4-(1-propyn-1-yl)-benzene, represents another potential synthetic route. This approach would involve the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst, followed by appropriate modifications to introduce the amine functionality.

Chemical Reactivity

General Reactivity Patterns

The reactivity of 1-(4-Fluorophenyl)pentan-1-amine hydrochloride is influenced by its key functional groups: the fluorinated aromatic ring, the primary amine, and the hydrochloride salt formation. Drawing parallels with similar fluorinated compounds, several reaction types can be anticipated:

-

The primary amine group can participate in nucleophilic substitution reactions, condensations, and amide formations.

-

The fluorine atom on the phenyl ring may undergo nucleophilic aromatic substitution under appropriate conditions, although the para position makes this less favored than ortho or meta substitutions would be.

-

The hydrochloride salt can be neutralized to yield the free amine, which would display enhanced nucleophilicity.

Reactions at the Amine Group

The primary amine functionality in 1-(4-Fluorophenyl)pentan-1-amine can undergo various transformations typical of primary amines. These include acylation to form amides, reaction with aldehydes or ketones to form imines (Schiff bases), and alkylation to form secondary amines. These reactions are particularly important in the context of using the compound as a building block for the synthesis of more complex molecules with potential biological activity.

Modifications of the Fluorophenyl Group

The fluorophenyl group in the compound can be subjected to various transformations. By analogy with 1-fluoro-4-(1-propyn-1-yl)-benzene, potential reactions include:

-

Oxidation reactions leading to the formation of corresponding ketones or aldehydes

-

Substitution of the fluorine atom with other functional groups through nucleophilic aromatic substitution reactions

-

Metal-catalyzed coupling reactions to introduce additional functionalities

These modifications expand the potential applications of the compound in organic synthesis and medicinal chemistry.

Biological Activity and Pharmacological Properties

Structure-Activity Relationships

The presence of a fluorine atom in the para position of the phenyl ring often confers specific properties to pharmaceutical compounds. Fluorine substitution can enhance metabolic stability by blocking potential sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the electronic properties of adjacent functional groups, potentially affecting binding interactions with biological targets. The pentylamine chain provides a flexible linker that could contribute to specific binding conformations with potential receptor targets.

Research Applications

Use as a Chemical Intermediate

1-(4-Fluorophenyl)pentan-1-amine hydrochloride has potential applications as a chemical intermediate in the synthesis of more complex molecules. The presence of the primary amine group provides a reactive site for further functionalization, making it valuable in the preparation of various derivatives with potential applications in medicinal chemistry, materials science, and other fields. The fluorinated phenyl ring adds specific properties that can be advantageous in certain applications, such as enhanced metabolic stability in pharmaceutical compounds.

Analytical Methods for Identification and Quantification

Spectroscopic Identification

The identification and characterization of 1-(4-Fluorophenyl)pentan-1-amine hydrochloride can be accomplished using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, would provide detailed information about the compound's structure. The fluorine atom would appear as a characteristic signal in ¹⁹F NMR, while the proton and carbon spectra would confirm the presence and arrangement of the pentylamine chain and the aromatic ring.

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are likely effective for the separation, identification, and quantification of 1-(4-Fluorophenyl)pentan-1-amine hydrochloride. These techniques, coupled with mass spectrometry (MS), would provide high sensitivity and specificity for the compound's detection in various matrices. The development of specific chromatographic methods would depend on the compound's physicochemical properties, including solubility, polarity, and stability.

Mass Spectrometric Analysis

Mass spectrometry provides valuable information for the identification of 1-(4-Fluorophenyl)pentan-1-amine hydrochloride, including its molecular weight and fragmentation pattern. The molecular ion peak would correspond to the compound's molecular weight of 217.71 g/mol, and characteristic fragmentation patterns would confirm its structure. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with tandem mass spectrometry (MS/MS) would provide detailed structural information.

Comparison with Structurally Similar Compounds

Structure-Property Relationships

The table below compares some key properties of 1-(4-Fluorophenyl)pentan-1-amine hydrochloride with structurally related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 1-(4-Fluorophenyl)pentan-1-amine hydrochloride | C₁₁H₁₇ClFN | 217.71 g/mol | 4-Fluorophenyl group, pentylamine chain, hydrochloride salt |

| 2-Fluoropent-4-en-1-amine hydrochloride | Not provided in source | Not provided in source | Fluorine on pentane backbone, terminal alkene, primary amine, hydrochloride salt |

| 1-Fluoro-4-(1-propyn-1-yl)-benzene | C₉H₇F | 134.15 g/mol | 4-Fluorophenyl group, propyne substituent |

These structural differences influence the compounds' physicochemical properties, chemical reactivity, and potential biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume